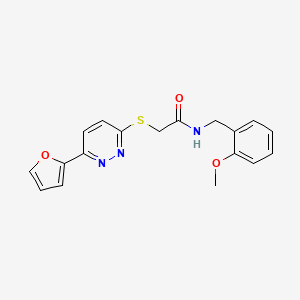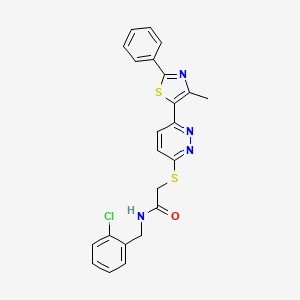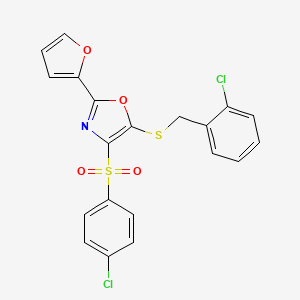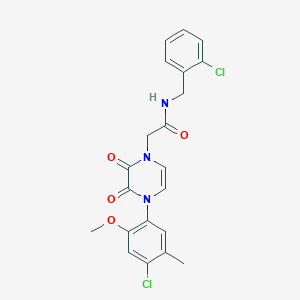
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds similar to "2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide" have been synthesized and evaluated for their biological activities. For example, a study on new pyridazinone derivatives explored their vasorelaxant and antiplatelet activities. These compounds were synthesized from alkyl furans and analyzed for their potential as therapeutic agents due to their biological activities (Costas et al., 2010).
Antimicrobial and Antifungal Effects
Research on benzofuran derivatives and their interactions with various compounds has led to the development of new molecules with potential antimicrobial and antifungal properties. A study on the reactions of benzofuran derivatives with amides, nitriles, and hydrazines showcased the synthesis of compounds that may possess antimicrobial and antifungal activities, hinting at possible applications for similar compounds (Rahman & Kandeel, 1981).
Agricultural Bioactivity
Another area of application for compounds like "2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide" is in agriculture. A study on polysubstituted pyridine derivatives revealed that some compounds exhibit fungicidal and herbicidal activities. This research suggests that structurally similar compounds could also be explored for their agricultural applications, particularly in plant protection (Zheng & Su, 2005).
Antiprotozoal Agents
Compounds featuring furan and pyridine rings have also been studied for their antiprotozoal properties. A study on imidazo[1,2-a]pyridines, including derivatives with furan substituents, demonstrated significant in vitro and in vivo activities against protozoal infections. These findings indicate the potential of furan-pyridine compounds in developing new antiprotozoal agents (Ismail et al., 2004).
Propiedades
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-6-3-2-5-13(15)11-19-17(22)12-25-18-9-8-14(20-21-18)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSXNLNDEAMTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2650007.png)



![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)


![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)